molecular formula C23H19FN4O5S B14124987 Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14124987
M. Wt: 482.5 g/mol
InChI Key: VZDUPEOJCCBNJN-UHFFFAOYSA-N
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Description

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorobenzylthio group, a nitrophenyl group, and a tetrahydropyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the fluorobenzylthio and nitrophenyl groups. Common reagents used in the synthesis include methyl iodide, 2-fluorobenzylthiol, and 4-nitrobenzaldehyde. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. This inhibition can disrupt various cellular pathways, resulting in the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death.

Comparison with Similar Compounds

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Biological Activity

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological evaluations.

Structure and Synthesis

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that influence its biological properties. The synthesis typically involves nucleophilic substitution reactions and can yield derivatives with varying degrees of biological activity.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antitumor activity across various cancer cell lines. For instance:

  • Cytotoxicity Studies : The synthesized compounds were tested against multiple human cancer cell lines including HeLa, HT29, and HepG2. The total growth inhibition (TGI) for some derivatives was found at concentrations ranging from 20 µg/ml to over 100 µg/ml depending on the specific structure of the compound .
CompoundCell LineTGI (µg/ml)
9bHeLa20
8aHeLa49
VariousHT2935
VariousHepG241

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

  • Kinase Inhibition : Certain derivatives have been shown to selectively inhibit kinases involved in cancer progression, such as PLK2 and EGFR variants .

Antibacterial and Antifungal Activity

In addition to antitumor properties, some studies have evaluated the antibacterial and antifungal activities of related pyrido[2,3-d]pyrimidine derivatives:

  • Disc Diffusion Method : Compounds were screened against various bacterial strains using the disc diffusion method, showing promising results against gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications:

  • Substituent Variations : Modifications at specific positions (e.g., N-8 position) can drastically alter cytotoxicity. For instance, maintaining a methyl group at the N-8 position has been shown to be crucial for retaining high cytotoxic activity against tumor cells .

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on Antitumor Activity : A recent study demonstrated that a derivative closely related to this compound exhibited significant inhibition of cell proliferation in multiple cancer types.
  • Evaluation Against Drug Resistance : Another study explored the potential of these compounds to overcome drug resistance mechanisms in cancer cells, suggesting their utility in combination therapies .

Properties

Molecular Formula

C23H19FN4O5S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29)

InChI Key

VZDUPEOJCCBNJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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